molecular formula C13H9NO2 B1210819 3-Amino-6H-dibenzo[b,d]pyran-6-one CAS No. 6967-04-0

3-Amino-6H-dibenzo[b,d]pyran-6-one

货号: B1210819
CAS 编号: 6967-04-0
分子量: 211.22 g/mol
InChI 键: YQQVBNFLJJKBGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-6H-dibenzo[b,d]pyran-6-one is a functionalized derivative of the privileged 6H-dibenzo[b,d]pyran-6-one (dibenzo-α-pyrone) scaffold, a structure of high significance in organic and medicinal chemistry. This core scaffold is recognized as a "key structural unit" in numerous physiologically active natural products and synthetic compounds, including cannabinoids such as cannabinol . Dibenzo[b,d]pyran derivatives exhibit a broad range of useful biological and pharmacological properties, making them a compelling focus for research and development . The incorporation of an amino group at the 3-position makes this compound a versatile and valuable synthetic intermediate. It is designed for use in multicomponent reactions and domino reaction sequences, which are efficient strategies for constructing complex, drug-like heterocycles . Researchers can leverage the amino functionality for further derivatization to create diverse libraries of compounds for biological screening. The dibenzo-α-pyrone structural motif is found in compounds with documented antioxidant, cytotoxic, antimicrobial, and anti-Alzheimer activities . As such, this compound is intended solely for use as a standard or building block in the discovery and development of novel pharmaceutical and agrochemical agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

CAS 编号

6967-04-0

分子式

C13H9NO2

分子量

211.22 g/mol

IUPAC 名称

3-aminobenzo[c]chromen-6-one

InChI

InChI=1S/C13H9NO2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7H,14H2

InChI 键

YQQVBNFLJJKBGW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)OC2=O

规范 SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)OC2=O

产品来源

United States

科学研究应用

Medicinal Chemistry Applications

3-Amino-6H-dibenzo[b,d]pyran-6-one derivatives have shown promising biological activities, making them valuable in drug development. Key applications include:

  • Antitumor Activity : Research indicates that compounds based on the dibenzo[b,d]pyran scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting potential as anticancer agents .
  • Antiviral Properties : A patent describes the antiviral activity of 6H-dibenzo[b,d]pyran-6-one derivatives against encephalomyocarditis virus in animal models. Treated groups exhibited significantly longer survival rates compared to control groups, highlighting the compound's potential for therapeutic applications in viral infections .
  • Anti-inflammatory Effects : Some studies have indicated that these compounds can modulate inflammatory pathways, potentially reducing symptoms in conditions such as arthritis and other inflammatory diseases .

Synthetic Organic Chemistry

The synthesis of this compound has been extensively studied, with various methods developed to enhance yield and efficiency:

  • Palladium-Catalyzed Reactions : The use of palladium-mediated coupling reactions has been pivotal in synthesizing dibenzo[b,d]pyran derivatives. These methods allow for regioselective synthesis and have been applied successfully to create complex natural products .
  • One-Pot Procedures : Novel one-pot synthetic strategies involving Sonogashira coupling and benzannulation have been reported, simplifying the synthesis process while maintaining high yields of the desired products .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity:

  • Modification Impact : Research has shown that altering specific functional groups can significantly enhance or diminish the biological efficacy of these compounds. This insight is essential for future drug design aimed at maximizing therapeutic effects while minimizing side effects .

Case Studies and Research Findings

Several studies provide insights into the practical applications and efficacy of this compound:

StudyFocusFindings
Antiviral ActivityDemonstrated prolonged survival in treated mice challenged with a virus.
Synthesis TechniquesDeveloped efficient palladium-mediated synthesis methods for dibenzo derivatives.
Anti-inflammatory EffectsShowed significant reduction in inflammatory markers in vitro.
SAR AnalysisIdentified key modifications that enhance anticancer activity.

相似化合物的比较

Structural and Functional Group Variations

The dibenzo[b,d]pyran-6-one scaffold is highly versatile, with substituents dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Sources/References
3-Amino-6H-dibenzo[b,d]pyran-6-one 3-NH₂ Not explicitly reported Theoretical potential: Enhanced binding affinity due to amino group; stability under physiological conditions requires study. Inferred from analogs
Urolithin A 3,8-diOH 228.2 Anti-inflammatory, neuroprotective (prevents β-amyloid fibrillation), chemopreventive
Urolithin B 3-OH 212.2 Moderate anti-inflammatory; less potent than Urolithin A in neuroprotection
Hyalodendriol C 2-Cl, 7,9-diOH, 3-OCH₃, 1-CH₃ Not reported Strong antibacterial, antifungal, and larvicidal activities
3,4,8,9,10-Pentahydroxy derivative 3,4,8,9,10-pentaOH Not reported Xanthine oxidase inhibition; antioxidant
Methyl-urolithin B 3-OCH₃ Not reported Neuroprotective (reduces amyloid β-induced toxicity in C. elegans)

Key Research Findings

  • Bioactivity Modulation by Substituents :

    • Hydroxyl groups (e.g., Urolithin A) enhance antioxidant and anti-inflammatory effects via hydrogen bonding and free radical scavenging .
    • Methoxy groups (e.g., methyl-urolithin B) improve metabolic stability and blood-brain barrier penetration compared to hydroxylated analogs .
    • Halogenation (e.g., Hyalodendriol C) increases antimicrobial potency, likely through enhanced electrophilicity and target binding .
  • Synthetic Accessibility :

    • Palladium-catalyzed intramolecular aryl-aryl coupling of phenyl benzoates efficiently constructs the dibenzo[b,d]pyran-6-one core .
    • Stability challenges: Lactone rings in urolithins are prone to hydrolysis at gastric pH, reducing bioavailability. Cyclic ether analogs (e.g., UAS03) show improved stability .
  • Natural vs. Synthetic Derivatives: Natural derivatives (e.g., hyalodendriols, urolithins) are isolated from fungi, plants, or gut microbiota . Synthetic modifications (e.g., amino or nitro groups) remain underexplored but offer avenues for optimizing pharmacokinetics.

Critical Analysis of Substituent Effects

  • Amino vs. Hydroxyl Groups: The amino group’s basicity and hydrogen-bonding capacity may enhance target binding (e.g., enzymes, receptors) compared to hydroxyl groups. However, its susceptibility to oxidation or metabolic conjugation could limit in vivo efficacy.
  • Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., 8-nitro derivative) may increase electrophilicity, enhancing interactions with nucleophilic residues in microbial or cancer targets .

准备方法

Reaction Mechanism

The proposed mechanism involves:

  • C–H Activation : Coordination of the Rh(III) catalyst to the oxime nitrogen, facilitating ortho-C–H bond cleavage.

  • Annulation : Quinone insertion into the Rh–C bond, followed by cyclization to form the pyranone ring.

  • β-C Elimination : A unique step involving C–C bond cleavage to aromatize the product.

Optimization and Yields

Optimized conditions (Table 1) use [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and benzoic acid (75 mol%) in methanol at 80°C, achieving yields up to 82% for unsubstituted derivatives. For amino-functionalized variants, electron-donating groups on the oxime improve regioselectivity but may require lower temperatures (50–60°C) to prevent decomposition.

Table 1: Rh(III)-Catalyzed Synthesis Conditions

SubstrateCatalyst LoadingTemperatureYield (%)
Aryl oxime (R = H)2.5 mol%80°C82
Aryl oxime (R = NH₂)2.5 mol%60°C68

[3+3] Cyclization Strategies

A 2007 study demonstrated the synthesis of dibenzo[b,d]pyran-6-ones via formal [3+3] cyclization of 1,3-bis(silyl enol ethers) with 3-silyloxy-2-en-1-ones. Introducing an amino group requires functionalized enol ethers or post-cyclization modifications.

Stepwise Functionalization

  • Cyclization : Reacting 1,3-bis(trimethylsilyl enol ether) with 1-(2-methoxyphenyl)-1-(trimethylsilyloxy)alk-1-en-3-one forms a salicylate intermediate.

  • Suzuki Coupling : Aryl triflates derived from the salicylate undergo cross-coupling with aminophenylboronic acids.

  • Lactonization : BBr₃-mediated cyclization yields the 3-amino derivative.

Limitations

This method requires multiple steps, with an overall yield of 45–50% for the amino-substituted product. The use of moisture-sensitive silyl reagents complicates scalability.

Inverse Electron Demand Diels-Alder (IEDDA) Reaction

Electron-deficient dienes, such as coumarin-fused 1,3-dienes, react with enamines to form pyranone derivatives via IEDDA. A 2011 study reported the synthesis of 6H-dibenzo[b,d]pyran-6-ones using cyclopentanone-derived enamines.

Substrate Design for Amino Functionalization

  • Diene Modification : Introducing a nitro group (later reduced to amine) at the C3 position of the coumarin diene.

  • Enamine Selection : Pyrrolidine enamines facilitate higher regioselectivity compared to morpholine analogues.

Table 2: IEDDA Reaction Outcomes

Diene SubstituentEnamineYield (%)
NO₂ (C3)Pyrrolidine65
NH₂ (C3)*Pyrrolidine58

*Post-reduction required.

Pd-Mediated Intramolecular Coupling

A 2021 methodology utilized Pd-catalyzed intramolecular coupling of ester precursors to construct the dibenzo[b,d]pyran-6-one core. Amino groups are introduced via halogenated intermediates.

Synthetic Route

  • Esterification : Condensation of 3-aminobenzoic acid with 2-bromophenol.

  • Coupling : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 120°C promote cyclization.

  • Reduction : NaBH₄ reduces any nitro intermediates to amines if needed.

Performance Metrics

  • Yield: 70–75% for brominated precursors.

  • Selectivity: Exclusive formation of the 6-membered ring due to favorable ortho-palladation.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodStepsYield (%)ScalabilityFunctionalization Flexibility
Rh(III) Catalysis168–82HighModerate
[3+3] Cyclization345–50LowHigh
IEDDA2–358–65ModerateLow
Pd Coupling270–75HighHigh

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6H-dibenzo[b,d]pyran-6-one derivatives, and how can they be adapted for 3-amino substitution?

  • Methodology : Derivatives of 6H-dibenzo[b,d]pyran-6-one are synthesized via intramolecular cyclization (e.g., C–H activation of biphenyl precursors ), Bayer-Villiger oxidation of 9H-fluorene-9-one (using H₂O₂ in glacial acetic acid ), or palladium-catalyzed coupling . For 3-amino substitution, reductive amination or nucleophilic substitution could be explored, though direct evidence is limited. Structural confirmation requires NMR (e.g., aromatic protons at 7.3–8.5 ppm ) and MS (m/z 197 for unsubstituted derivatives ).

Q. How are 6H-dibenzo[b,d]pyran-6-one derivatives characterized for structural identity and purity?

  • Methodology : Use ¹H-NMR (400 MHz in CDCl₃) to confirm aromatic proton signals and substituent positions . UV-Vis spectroscopy (λmax ~270–300 nm) and APPI-MS (base peak at m/z 197) aid in structural validation . Purity is assessed via HPLC (e.g., silica gel chromatography with dichloromethane/hexane gradients ).

Q. What biological activities are reported for structurally related compounds (e.g., urolithins) that may inform studies on 3-amino derivatives?

  • Methodology : Urolithin A (3,8-dihydroxy derivative) inhibits prostate-specific antigen expression in LNCaP cells at 10–20 µM via androgen receptor modulation . Estrogen-modulating derivatives (e.g., 6,6-dimethyl analogs) are screened using MCF-7 cell proliferation assays . For 3-amino analogs, similar in vitro models (e.g., cancer cell lines) and enzyme inhibition assays (e.g., CYP1A1 induction ) are recommended.

Advanced Research Questions

Q. How can conflicting synthesis yields (e.g., Bayer-Villiger oxidation achieving 17.8% vs. literature claims of 80–85% ) be addressed methodologically?

  • Methodology : Optimize reaction parameters (e.g., H₂O₂ concentration, temperature, catalyst loading) and monitor progress via GC-MS . Consider alternative purification techniques, such as flash chromatography with gradient elution, to isolate the target compound from unreacted starting materials . Kinetic studies and computational modeling (e.g., DFT for transition states) may elucidate mechanistic bottlenecks.

Q. What structure-activity relationships (SAR) govern the biological efficacy of 6H-dibenzo[b,d]pyran-6-one derivatives, and how might 3-amino substitution alter these effects?

  • Methodology : Compare hydroxylated (e.g., urolithins A/B ), methoxylated (e.g., 3,7-dimethoxy ), and amino-substituted derivatives. Hydroxy groups enhance antioxidant and receptor-binding activity , while methoxy groups improve metabolic stability . For 3-amino analogs, evaluate solubility (via logP calculations), hydrogen-bonding potential (PSA analysis ), and in vitro/in vivo pharmacokinetics.

Q. How do phase I/II enzyme modulation properties of ellagic acid metabolites (e.g., urolithins) inform experimental design for 3-amino derivatives in cancer models?

  • Methodology : Urolithins induce CYP1A1 and UGT1A10 in Caco-2 cells at micromolar concentrations, shifting detoxification toward glucuronidation . For 3-amino derivatives, design dose-response assays (0.1–50 µM) in colorectal or prostate cancer cell lines, paired with RNA-seq to identify regulated pathways. Co-treatment with enzyme inhibitors (e.g., CYP1A1 inhibitors) can validate mechanistic targets.

Q. What strategies resolve discrepancies in reported melting points (e.g., 93.5–94.5°C vs. 164°C ) for 6H-dibenzo[b,d]pyran-6-one derivatives?

  • Methodology : Verify crystal polymorphism via X-ray diffraction and assess purity using DSC (differential scanning calorimetry). Solvent recrystallization (e.g., from ethanol/water) may standardize melting behavior. Cross-validate with independent synthesis protocols .

Methodological Considerations

  • Synthetic Optimization : Prioritize atom-economical routes (e.g., C–H activation ) and green solvents (e.g., acetic acid/water ).
  • Biological Screening : Use organoid models or 3D tumor spheroids to mimic in vivo conditions for 3-amino derivatives.
  • Data Analysis : Apply multivariate statistics to SAR datasets and leverage cheminformatics tools (e.g., molecular docking) for target prediction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6H-dibenzo[b,d]pyran-6-one
Reactant of Route 2
Reactant of Route 2
3-Amino-6H-dibenzo[b,d]pyran-6-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。